molecular formula C12H15ClN2O B1357426 N-(3-Amino-4-chlorophenyl)cyclopentanecarboxamide CAS No. 926212-14-8

N-(3-Amino-4-chlorophenyl)cyclopentanecarboxamide

Cat. No.: B1357426
CAS No.: 926212-14-8
M. Wt: 238.71 g/mol
InChI Key: HNHPMHOUVMELOV-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C12H15ClN2O It is characterized by the presence of an amino group, a chlorophenyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)cyclopentanecarboxamide typically involves the reaction of 3-amino-4-chlorobenzoyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Phenyl derivatives of the compound.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-bromophenyl)cyclopentanecarboxamide
  • N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide
  • N-(3-Amino-4-methylphenyl)cyclopentanecarboxamide

Uniqueness

N-(3-Amino-4-chlorophenyl)cyclopentanecarboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-6-5-9(7-11(10)14)15-12(16)8-3-1-2-4-8/h5-8H,1-4,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHPMHOUVMELOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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